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molecular formula C12H9FN2 B8311521 1-(cyanomethyl)-5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

1-(cyanomethyl)-5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No. B8311521
M. Wt: 200.21 g/mol
InChI Key: ABGXFWUEWZEEAN-UHFFFAOYSA-N
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Patent
US08030322B2

Procedure details

To a solution of (E)-ethyl 2-cyano-2-(5-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate (Prep11, 100 g, 0.408 mol) in ethanol (800 ml) a solution of KCN (67 g, 1.02 mol) in water (240 ml) was added, and warmed to 65° C. The mixture was stirred for 24 h.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](/[C:3](=[C:9]1/[CH2:10][CH2:11][C:12]2[C:17]/1=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)/C(OCC)=O)#[N:2].[C-:19]#[N:20].[K+]>C(O)C.O>[C:1]([CH2:3][C:9]1([C:19]#[N:20])[C:17]2[C:12](=[CH:13][C:14]([F:18])=[CH:15][CH:16]=2)[CH2:11][CH2:10]1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)\C(\C(=O)OCC)=C/1\CCC2=CC(=CC=C12)F
Name
Quantity
67 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
240 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 24 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(#N)CC1(CCC2=CC(=CC=C12)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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